Technical Whitepaper: Chemical Structure, Reactivity, and Applications of 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl
Technical Whitepaper: Chemical Structure, Reactivity, and Applications of 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic system in medicinal chemistry, forming the core of several marketed therapeutics (e.g., zolpidem, alpidem) and emerging clinical candidates[1]. Within this chemical space, 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine hydrochloride serves as a highly versatile, di-halogenated building block. By offering two distinct sites for transition-metal-catalyzed cross-coupling, this compound allows researchers to execute orthogonal functionalizations. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols, designed to support drug development professionals in leveraging this intermediate for advanced library synthesis.
Physicochemical Properties & Structural Data
The free base of this compound is registered under CAS Registry Number 38224-37-2[2]. Conversion to the hydrochloride (HCl) salt is a standard practice to enhance the compound's crystallinity, stability against oxidative degradation, and aqueous solubility for biological screening.
| Property | Value |
| Chemical Name | 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine hydrochloride |
| CAS Registry Number | 38224-37-2 (Free Base)[2] |
| Molecular Formula | C₁₃H₉Br₂ClN₂ |
| Molecular Weight | 388.48 g/mol (HCl Salt) / 352.02 g/mol (Free Base) |
| Topological Polar Surface Area (TPSA) | 17.3 Ų (Free Base)[3] |
| Hydrogen Bond Donors / Acceptors | 1 (in HCl salt) / 1 |
| Structural Classification | Fused 5,6-bicyclic heteroaromatic |
Mechanistic Insights into Scaffold Reactivity
The Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine system is formed by the fusion of a highly electron-deficient pyridine ring with an electron-rich imidazole ring. The bridgehead nitrogen atom donates its lone pair into the 5-membered ring, further polarizing the molecule[4]. This electronic distribution significantly impacts the reactivity of substituents attached to the core.
Orthogonal Halogen Reactivity
The presence of two bromine atoms—one at the C6 position of the pyridine ring and one at the C4' position of the phenyl ring—creates a unique opportunity for regioselective functionalization.
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C6-Bromine (Pyridine Ring): Due to the electron-withdrawing nature of the pyridine system, the C6-Br bond is highly polarized. This lowers the activation energy required for the oxidative addition of Palladium(0) species.
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C4'-Bromine (Phenyl Ring): The phenyl ring is relatively more electron-rich than the pyridine core, making the C4'-Br bond less susceptible to initial oxidative addition.
By carefully controlling the stoichiometry of the coupling partner (e.g., boronic acid) and the reaction temperature, chemists can selectively functionalize the C6 position first, followed by the C4' position in a subsequent step.
Figure 1: Orthogonal reactivity pathways of the di-brominated imidazo[1,2-a]pyridine scaffold.
Synthetic Methodologies
The most robust method for constructing the imidazo[1,2-a]pyridine core is the Chichibabin-type condensation between a 2-aminopyridine and an α -haloketone[5].
Mechanism of Action:
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SN2 Displacement: The endocyclic nitrogen of 5-bromo-2-aminopyridine, which is more nucleophilic than the exocyclic amine, attacks the α -carbon of 2-bromo-1-(4-bromophenyl)ethanone, displacing the bromide ion to form a pyridinium intermediate.
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Intramolecular Cyclization: The exocyclic amine subsequently attacks the ketone carbonyl carbon, forming a cyclic hemiaminal.
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Dehydration: Elimination of a water molecule yields the fully aromatized imidazo[1,2-a]pyridine free base.
Recent advancements have demonstrated that microwave irradiation significantly accelerates this process, reducing reaction times from several hours to mere minutes while improving overall yields and purity[4][5].
Figure 2: Microwave-assisted synthetic workflow for the preparation of the target HCl salt.
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.
Protocol A: Microwave-Assisted Synthesis of the Free Base
Adapted from established microwave protocols for halogenated imidazopyridines[5].
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Preparation: In a microwave-safe Pyrex tube, dissolve 5-bromo-2-aminopyridine (1.0 equiv, 10 mmol) and 2-bromo-1-(4-bromophenyl)ethanone (1.05 equiv, 10.5 mmol) in 15 mL of anhydrous N,N-Dimethylformamide (DMF).
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Irradiation: Seal the tube and subject it to microwave irradiation at 150°C for 10–15 minutes (approx. 200 W).
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Validation Check 1: Perform TLC (Hexanes/EtOAc 3:1). The disappearance of the highly polar 5-bromo-2-aminopyridine and the appearance of a highly fluorescent spot under 254 nm UV light indicates successful cyclization.
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Workup: Cool the mixture to room temperature, pour into 50 mL of ice-cold water, and extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Hydrochloride Salt Formation
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Dissolution: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or dichloromethane.
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Acidification: Slowly bubble dry HCl gas through the solution, or dropwise add a commercially available solution of 2M HCl in diethyl ether until precipitation ceases.
-
Isolation: Filter the resulting precipitate under a vacuum, wash with cold diethyl ether, and dry under a high vacuum to yield the hydrochloride salt as a crystalline solid.
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Validation Check 2: The salt should exhibit a significantly higher melting point than the free base and show a distinct shift in the basic amine protons via ¹H-NMR (DMSO-d₆).
Protocol C: Regioselective Suzuki-Miyaura Coupling (C6 Position)
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Reaction Setup: Combine 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl (1.0 equiv), an aryl boronic acid (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv) in a degassed mixture of 1,4-Dioxane/Water (4:1).
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Execution: Heat the mixture to 80°C for 4 hours under an inert argon atmosphere.
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Causality & Validation: The strict 1.0 equivalent of boronic acid and moderate temperature (80°C) prevent over-coupling at the C4' position. LC-MS analysis should confirm the mass of the mono-coupled product, verifying the orthogonal reactivity of the scaffold.
Applications in Drug Discovery
The imidazo[1,2-a]pyridine class has seen a renaissance in modern drug discovery[6]. Derivatives synthesized from the 6-bromo-2-(4-bromophenyl) core are actively investigated across several therapeutic areas:
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Antituberculosis Agents: Imidazo[1,2-a]pyridine-3-carboxamides have been identified as highly potent inhibitors of the Mycobacterium tuberculosis cytochrome bc1 complex (QcrB), showing excellent efficacy against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains[4][6].
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Antiviral Therapeutics: Thioether and functionalized derivatives of this core have demonstrated pronounced activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV)[7][8].
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CNS Modulators: The structural similarity to purines and indoles allows these compounds to act as selective GABA-A receptor modulators, continuing the legacy of drugs like zolpidem[1][9].
References
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ACS Omega. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities". ACS Publications. URL:[Link]
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BIO Web of Conferences. "Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review". EDP Sciences. URL:[Link]
-
PMC. "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents". National Institutes of Health. URL:[Link]
-
MDPI Molbank. "A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation". MDPI. URL:[Link]
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Journal of Medicinal Chemistry. "Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents". ACS Publications. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 38224-37-2|6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
- 3. Page loading... [wap.guidechem.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
